molecular formula C17H17NO4 B2805959 N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1351587-84-2

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2805959
CAS No.: 1351587-84-2
M. Wt: 299.326
InChI Key: RIPPQMUFEONLRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide, involves the reaction between an acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.


Molecular Structure Analysis

The molecular structure of similar compounds consists of several atoms including Hydrogen, Carbon, Nitrogen, and Oxygen . The exact number and arrangement of these atoms can vary depending on the specific compound.


Chemical Reactions Analysis

A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts . During the tandem reaction, multiple competitive reactions occur .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Benzodifuranyl Compounds: Compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide have been synthesized and analyzed for their chemical properties. For example, research on compounds derived from visnaginone and khellinone, structurally related to the subject compound, focuses on their potential as anti-inflammatory and analgesic agents, demonstrating the interest in the synthesis and functional analysis of benzodifuran derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological and Pharmacological Properties

  • Antiprotozoal Agents: Certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the subject compound, have been studied for their antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).

Synthesis Techniques and Methodologies

  • Advanced Synthesis Methods: The development and refinement of synthesis techniques for structurally related compounds are ongoing. For instance, the synthesis of 5,6-dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide demonstrates the complexity and specificity of methods used to create such compounds, providing insights into the synthetic approaches applicable to this compound (Chen, Ye, & Hu, 2012).

Potential for Novel Drug Discovery

  • Novel 5-HT3 Receptor Antagonists: The design and evaluation of novel 3-ethoxyquinoxalin-2-carboxamides, structurally related to the subject compound, have been explored for their potential as serotonin-3 (5-HT3) receptor antagonists. This research highlights the potential of similar compounds in the development of new drugs for conditions such as depression (Mahesh et al., 2011).

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-7-13(11(2)21-10)9-18-17(19)15-8-12-5-4-6-14(20-3)16(12)22-15/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPQMUFEONLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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